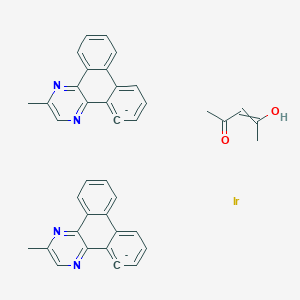

Ir(2-phq)2(acac)

Description

BenchChem offers high-quality Ir(2-phq)2(acac) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ir(2-phq)2(acac) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C39H30IrN4O2-2 |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide |

InChI |

InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;; |

InChI Key |

LVMYRWNQFBOYFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Bis(2-phenylquinolinato-C²,N)iridium(acetylacetonate) [Ir(pq)₂(acac)]

Abstract

Bis(2-phenylquinolinato-C²,N)iridium(acetylacetonate), commonly abbreviated as Ir(pq)₂(acac), is a pivotal organometallic complex in the field of phosphorescent materials. Its robust photophysical properties, characterized by intense orange-red emission, have established it as a benchmark dopant in organic light-emitting diodes (OLEDs) and a valuable reagent in electrogenerated chemiluminescence (ECL) applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of Ir(pq)₂(acac), detailed experimental protocols for their measurement, and a summary of its synthesis. The quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate the fundamental photophysical processes and experimental workflows.

Introduction

Iridium(III) complexes have garnered significant attention due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing from singlet to triplet excited states. This property allows for the harvesting of both singlet and triplet excitons, leading to high phosphorescence quantum yields at room temperature. Ir(pq)₂(acac) is a heteroleptic complex featuring two cyclometalated 2-phenylquinoline (pq) ligands and one acetylacetonate (acac) ancillary ligand. The electronic properties of the pq ligands are primarily responsible for the emissive characteristics of the complex, while the acac ligand contributes to its overall stability and solubility. Understanding the intricate details of its absorption, emission, and excited-state dynamics is crucial for optimizing its performance in various applications.

Photophysical Data

The photophysical properties of Ir(pq)₂(acac) are solvent-dependent. The following tables summarize the key quantitative data reported in the literature.

Table 1: Absorption and Emission Properties of Ir(pq)₂(acac)

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission λmax (nm) |

| Tetrahydrofuran (THF) | ~302, ~450 (shoulder), ~520 (shoulder) | Not widely reported | 599[1] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Not specified | Not specified | 575[2] |

| Ethanol/Methanol (4:1 v/v) | Not specified | Not specified | 581[2] |

| Acetonitrile | Not specified | Not specified | 611 |

Note: The absorption spectrum of such iridium complexes typically features intense π–π* transitions from the ligands in the UV region (< 350 nm) and broader, less intense metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions at longer wavelengths.[3][4]

Table 2: Luminescence Quantum Yield and Lifetime of Ir(pq)₂(acac)

| Solvent | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) |

| Acetonitrile | Not specified | Not specified |

| Dichloromethane | Not specified | Not specified |

| 2-Methyltetrahydrofuran (at 77 K) | High (exact value not specified) | Not specified |

Note: While specific quantitative data for the quantum yield and lifetime of Ir(pq)₂(acac) are not consistently reported across the literature, related complexes like Ir(piq)₂(acac) (a structural isomer) exhibit high quantum yields and lifetimes in the microsecond range, which is characteristic of phosphorescence.[5]

Key Photophysical Processes

The photophysical behavior of Ir(pq)₂(acac) is governed by a series of electronic transitions, which can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted to an excited singlet state. Due to the heavy iridium atom, it rapidly undergoes intersystem crossing to a triplet state, from which it can then radiatively decay back to the ground state via phosphorescence.

Caption: Key electronic transitions in Ir(pq)₂(acac).

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible photophysical data. The following sections outline standard protocols for the synthesis and characterization of Ir(pq)₂(acac).

Synthesis of Ir(pq)₂(acac)

The synthesis of Ir(pq)₂(acac) is typically a two-step process involving the formation of a chloride-bridged dimer followed by the addition of the acetylacetonate ligand.

References

In-Depth Technical Guide: Molecular Structure and Orbital Energy Levels of Ir(2-phq)2(acac)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-phenylquinolinato-C²,N)(acetylacetonate)iridium(III), commonly abbreviated as Ir(2-phq)2(acac), is a pivotal organometallic complex in the field of organic electronics. Renowned for its efficient red phosphorescence, this iridium(III) complex has been extensively utilized as a dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs). This technical guide provides a comprehensive overview of the molecular structure and electronic properties of Ir(2-phq)2(acac), with a focus on its orbital energy levels. The precise arrangement of its constituent ligands and the energy of its frontier molecular orbitals are critical determinants of its photophysical behavior and performance in optoelectronic devices. This document synthesizes available data to offer a detailed understanding for researchers and professionals in materials science and related fields.

Molecular Structure

The molecular structure of Ir(2-phq)2(acac) consists of a central iridium(III) ion coordinated by two 2-phenylquinoline (2-phq) ligands and one acetylacetonate (acac) ligand. The 2-phenylquinoline ligands are cyclometalated, forming a bond between the iridium and a carbon atom of the phenyl ring, as well as a coordinate bond with the nitrogen atom of the quinoline ring. This bidentate C^N coordination is characteristic of many highly efficient phosphorescent emitters. The acetylacetonate ligand is a bidentate O^O chelating ligand that completes the coordination sphere of the iridium center.

Table 1: Summary of Molecular and Structural Information for Ir(2-phq)2(acac)

| Property | Value |

| Full Chemical Name | Bis(2-phenylquinolinato-C²,N)(acetylacetonate)iridium(III) |

| Common Abbreviation | Ir(2-phq)2(acac) |

| CAS Number | 1173886-71-9 |

| Molecular Formula | C₃₅H₂₇IrN₂O₂ |

| Molecular Weight | 699.83 g/mol |

| Coordination Geometry | Distorted Octahedral |

| Ligands | 2 x 2-phenylquinoline (C^N), 1 x acetylacetonate (O^O) |

Orbital Energy Levels and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of Ir(2-phq)2(acac). The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, dictates the emission color and is a key parameter in the design of OLED devices.

The HOMO of iridium(III) complexes of this type is typically a hybrid of the iridium d-orbitals and the π-orbitals of the cyclometalated phenyl ring of the 2-phq ligand. The LUMO is generally localized on the π* orbitals of the quinoline moiety of the 2-phq ligand. This spatial separation of the HOMO and LUMO contributes to the high phosphorescence quantum efficiency due to the significant metal-to-ligand charge transfer (MLCT) character of the lowest triplet excited state.

The orbital energies can be determined experimentally using techniques such as cyclic voltammetry (CV) or computationally through methods like Density Functional Theory (DFT). While specific experimental values for Ir(2-phq)2(acac) are not consistently reported across the literature, data from similar iridium complexes and general observations from its use in OLEDs allow for an estimation. For a related compound, Ir(piq)2(acac) (where piq is 1-phenylisoquinoline), the HOMO and LUMO levels have been reported as -5.0 eV and -3.0 eV, respectively. Another similar complex, Ir(ppi)2(acac), was found to have HOMO and LUMO levels of -4.9 eV and -2.5 eV. Based on this, the energy levels of Ir(2-phq)2(acac) are expected to be in a similar range. The triplet energy of Ir(2-phq)2(acac) has been noted to be approximately 2.55 eV.[1]

Table 2: Estimated and Comparative Orbital Energy Levels

| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Emission Color |

| Ir(2-phq)2(acac) (Estimated) | ~ -5.1 | ~ -2.8 | ~ 2.3 | Red |

| Ir(piq)2(acac) | -5.0 | -3.0 | 2.0 | Red |

| Ir(ppi)2(acac) | -4.9 | -2.5 | 2.4 | Green |

Note: The values for Ir(2-phq)2(acac) are estimations based on its known red emission and data from similar compounds.

Experimental Protocols

Synthesis of Ir(2-phq)2(acac)

A general synthetic procedure for this class of iridium complexes involves a two-step process:

-

Formation of the Iridium Dimer: Iridium(III) chloride hydrate is reacted with an excess of the 2-phenylquinoline ligand in a high-boiling point solvent, such as a mixture of 2-ethoxyethanol and water. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. This step yields the chloro-bridged iridium dimer, [(2-phq)₂Ir(μ-Cl)]₂.

-

Reaction with the Ancillary Ligand: The resulting dimer is then reacted with the acetylacetone ancillary ligand in the presence of a base, such as sodium carbonate, in a suitable solvent like 2-ethoxyethanol. This mixture is heated at reflux under an inert atmosphere for several hours. After cooling, the product is typically isolated by filtration, washed with various solvents to remove impurities, and may be further purified by techniques like column chromatography or sublimation.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the synthesized complex.

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight.

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are employed to determine the absorption and emission properties of the complex in solution and in thin films. The emission spectrum reveals the characteristic red phosphorescence.

-

Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the oxidation and reduction potentials of the complex. From these potentials, the HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

Computational Details (Density Functional Theory)

DFT and time-dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic structure and photophysical properties of such complexes. A typical computational protocol would involve:

-

Geometry Optimization: The ground-state geometry of the Ir(2-phq)2(acac) molecule is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for the iridium atom and 6-31G(d) for other atoms).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO, LUMO, and other relevant molecular orbitals are calculated.

-

Excited State Calculations: TD-DFT is used to calculate the energies and characteristics of the low-lying singlet and triplet excited states to understand the absorption and emission properties, including the nature of the emissive triplet state (e.g., MLCT, ligand-centered).

Visualizations

Caption: Conceptual diagram of the coordination in Ir(2-phq)2(acac).

Caption: Simplified orbital energy diagram for Ir(2-phq)2(acac).

Caption: Typical experimental workflow for Ir(2-phq)2(acac) characterization.

Conclusion

Ir(2-phq)2(acac) stands as a significant red-emitting phosphorescent material with well-established applications in OLED technology. Its molecular structure, characterized by the cyclometalated 2-phenylquinoline ligands and an acetylacetonate ancillary ligand, gives rise to favorable electronic properties for efficient electroluminescence. The HOMO and LUMO energy levels, primarily governed by the iridium/phenyl moiety and the quinoline moiety, respectively, result in a HOMO-LUMO gap that corresponds to red emission. The detailed understanding of its synthesis, characterization, and the interplay between its structure and orbital energies is paramount for the further development of advanced materials for optoelectronic and other applications. Further research providing a definitive single-crystal structure and more precise experimental and computational data on its orbital energies would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Luminescence Mechanism of the Ir(2-phq)₂(acac) Iridium Complex

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iridium(III) complexes are at the forefront of phosphorescent materials research, primarily due to their exceptional luminescence properties, which are harnessed in organic light-emitting diodes (OLEDs), cellular imaging, and sensing applications.[1][2][3] Among these, bis(2-phenylquinoline)(acetylacetonate)iridium(III), abbreviated as Ir(2-phq)₂(acac), is a notable complex recognized for its efficient orange-red emission.[4] This technical guide provides a comprehensive examination of the core luminescence mechanism of Ir(2-phq)₂(acac), detailing its photophysical processes, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The document is intended to serve as a detailed resource for researchers engaged in the study and application of phosphorescent organometallic compounds.

Core Luminescence Mechanism

The highly efficient phosphorescence of Ir(2-phq)₂(acac) is governed by a series of photophysical steps, enabled by the unique electronic structure of the complex. The heavy iridium atom plays a central role, facilitating transitions between different electronic states through strong spin-orbit coupling.

2.1. Electronic Transitions and the Jablonski Diagram

The luminescence process begins with the absorption of a photon, exciting the molecule from its singlet ground state (S₀) to a singlet excited state (S₁). Due to the presence of the heavy iridium atom, a highly efficient process known as intersystem crossing (ISC) occurs, where the excited electron rapidly transitions from the singlet (S₁) state to a triplet excited state (T₁). Radiative decay from this T₁ state back to the S₀ ground state results in the emission of light, a phenomenon known as phosphorescence.

The primary electronic transitions involved are:

-

Ligand-Centered (LC) transitions: These are π-π* transitions occurring primarily on the 2-phenylquinoline (phq) or acetylacetonate (acac) ligands.

-

Metal-to-Ligand Charge Transfer (MLCT) transitions: An electron is excited from a d-orbital of the iridium center to a π* orbital of one of the ligands.

The emissive state of iridium complexes like Ir(2-phq)₂(acac) is typically a mixture of ³MLCT and ³LC excited states.[5] The efficient ISC, approaching 100% internal quantum efficiency in many iridium complexes, allows for the harvesting of both singlet and triplet excitons, which is a key reason for their success in OLEDs.[6]

References

- 1. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorescent Imaging of Living Cells Using a Cyclometalated Iridium(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ir(ppy)2(acac) Powder CAS 337526-85-9 | >99.5% Purity [stanfordoptics.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]

- 6. ossila.com [ossila.com]

Spectroscopic Analysis of Bis(2-phenylquinoline)iridium(III) acetylacetonate [Ir(2-phq)2(acac)]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption and emission spectra of the phosphorescent iridium(III) complex, bis(2-phenylquinoline)iridium(III) acetylacetonate, commonly abbreviated as Ir(2-phq)2(acac). This document details the photophysical properties, experimental protocols for spectroscopic measurements, and the underlying electronic transitions that govern its characteristic luminescence.

Core Photophysical Data

The photophysical properties of Ir(2-phq)2(acac) are crucial for its application in various fields, including organic light-emitting diodes (OLEDs), bio-imaging, and photosensitizers in photodynamic therapy. The key spectroscopic parameters are summarized in the table below. It is important to note that while specific data for the emission maxima of Ir(2-phq)2(acac) is available, comprehensive quantitative data for all photophysical parameters is not consistently reported in the literature. Therefore, typical ranges for related (C^N)2Ir(acac) complexes are also provided for context.

| Parameter | Value for Ir(2-phq)2(acac) | Typical Range for (C^N)2Ir(acac) Complexes | Solvent/Conditions |

| Absorption Maxima (λ_abs) | Not explicitly reported | ~250-350 nm (LC), ~370-500 nm (MLCT) | Dichloromethane, THF |

| Molar Absorptivity (ε) | Not explicitly reported | 10^4 - 10^5 M-1cm-1 (LC), 10^3 - 10^4 M-1cm-1 (MLCT) | Dichloromethane, THF |

| Emission Maximum (λ_em) | 575 nm, 581 nm, 597-599 nm[1] | 500 - 650 nm | 2-Methyltetrahydrofuran, Ethanol/Methanol (4:1), THF[1] |

| Photoluminescent Quantum Yield (Φ_PL) | Not explicitly reported | 0.1 - 0.6[2] | Degassed Solutions |

| Excited-State Lifetime (τ) | Not explicitly reported | 1 - 14 µs[2] | Degassed Solutions |

Note: LC denotes Ligand-Centered transitions, and MLCT denotes Metal-to-Ligand Charge Transfer transitions.

Experimental Protocols

The acquisition of reliable absorption and emission data is fundamental to understanding the photophysical behavior of Ir(2-phq)2(acac). Below are detailed methodologies for these key experiments.

Absorption Spectroscopy

The absorption spectrum of an Ir(III) complex is typically measured using a dual-beam UV-Vis-NIR spectrophotometer.

-

Sample Preparation: A solution of Ir(2-phq)2(acac) is prepared in a spectroscopic grade solvent, such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), at a concentration typically in the range of 10^-5 to 10^-6 M. The solution is placed in a 1 cm path length quartz cuvette.

-

Instrumentation: A dual-beam spectrophotometer is used, with one beam passing through the sample cuvette and the other through a reference cuvette containing the pure solvent.

-

Measurement: The absorbance is recorded as a function of wavelength, typically from 200 to 800 nm. The resulting spectrum reveals the characteristic ligand-centered (π-π*) absorption bands in the UV region and the metal-to-ligand charge transfer (MLCT) bands in the visible region.

Emission Spectroscopy

The emission spectrum and photoluminescence quantum yield are determined using a spectrofluorometer.

-

Sample Preparation: For emission measurements, a dilute solution of Ir(2-phq)2(acac) (typically ~10^-6 M) is prepared in a spectroscopic grade solvent. To minimize quenching by oxygen, the solution is typically degassed by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution for at least 30 minutes.

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is used.

-

Emission Spectrum Measurement: The sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is scanned by the emission monochromator to record the phosphorescence spectrum.

-

Quantum Yield Determination: The photoluminescent quantum yield (Φ_PL) is often determined using a relative method. A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used for comparison. The absorbance of the sample and the standard at the excitation wavelength are kept low (typically < 0.1) to avoid inner filter effects. The integrated emission intensities of the sample and the standard are then used to calculate the quantum yield of the sample.

Excited-State Lifetime Measurement

The phosphorescent lifetime (τ) is measured using time-resolved spectroscopy, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy.

-

Instrumentation: A pulsed light source (e.g., a laser or a light-emitting diode) is used to excite the sample. The decay of the phosphorescence intensity over time is then recorded using a fast detector.

-

Data Analysis: The decay curve is fitted to an exponential function to determine the excited-state lifetime. For iridium complexes, the decay is often mono-exponential.

Photophysical Processes and Electronic Transitions

The absorption and emission properties of Ir(2-phq)2(acac) are governed by a series of electronic transitions and subsequent relaxation pathways. These processes are visualized in the following diagrams.

Caption: Key photophysical processes in Ir(2-phq)2(acac).

The strong spin-orbit coupling (SOC) introduced by the heavy iridium atom facilitates efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This is why these complexes are highly phosphorescent, with emission occurring from the T1 state back to the ground state (S0). The excited states are typically a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character.

Experimental Workflow

The logical flow for the spectroscopic analysis of Ir(2-phq)2(acac) is outlined in the diagram below.

Caption: Workflow for spectroscopic analysis.

This systematic approach ensures that all critical photophysical parameters are determined, leading to a comprehensive understanding of the spectroscopic properties of Ir(2-phq)2(acac). This information is vital for the rational design and development of new materials and drugs based on this and related iridium complexes.

References

Navigating the Thermal Landscape of Ir(2-phq)₂(acac): A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of thermal stability and potential degradation pathways of the organometallic complex Bis(2-phenylquinoline)(acetylacetonate)iridium(III), commonly referred to as Ir(2-phq)₂(acac). While direct, in-depth experimental data on the thermal properties of this specific complex is not extensively available in public literature, this document provides a comprehensive overview based on analogous iridium(III) complexes. It outlines the standard methodologies for thermal analysis and proposes hypothetical degradation pathways to guide researchers in their investigations.

Thermal Stability of Iridium(III) Complexes: An Overview

Iridium(III) complexes, particularly those with cyclometalated ligands, are renowned for their high thermal stability, a crucial attribute for their application in areas such as organic light-emitting diodes (OLEDs) and as catalysts. The thermal stability is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Insights from Analogous Complexes

To contextualize the expected thermal behavior of Ir(2-phq)₂(acac), it is informative to examine data from structurally similar iridium(III) complexes where the 2-phenylquinoline (2-phq) ligand is replaced by other C^N cyclometalating ligands, and acetylacetonate (acac) serves as the ancillary ligand.

| Complex | Decomposition Temperature (Td) (5% weight loss) | Notes |

| (MPBFP)₂Ir(acac) | 410 °C | High thermal stability attributed to the rigid ligand structure.[1] |

| Ir(ppy)₂(acac) | Not specified, but noted to undergo thermal degradation. | Studies have focused on degradation during thermal evaporation. |

| General Ir(III) β-diketonate complexes | Generally high | The choice of β-diketonate ligand can influence thermal properties. |

Note: This table summarizes data from analogous compounds to provide a comparative baseline. The actual thermal stability of Ir(2-phq)₂(acac) must be determined experimentally.

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal properties of Ir(2-phq)₂(acac) necessitates standardized experimental protocols. The following sections detail the methodologies for TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and assessing thermal stability.

Objective: To determine the temperature at which Ir(2-phq)₂(acac) begins to decompose and to identify the number of decomposition steps.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Ir(2-phq)₂(acac) (typically 1-5 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The gas flow rate is typically set between 20 and 50 mL/min.

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 800 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter for evaluating thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

Objective: To identify phase transitions in Ir(2-phq)₂(acac) below its decomposition temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: A heat-cool-heat cycle is often employed. For example, the sample is heated from room temperature to a temperature below the expected decomposition at a rate of 10 °C/min, then cooled at the same rate, and finally reheated.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks correspond to phase transitions.

Proposed Degradation Pathways of Ir(2-phq)₂(acac)

In the absence of specific experimental studies on the degradation of Ir(2-phq)₂(acac), hypothetical pathways can be proposed based on the known chemistry of its constituent ligands and general principles of organometallic decomposition. Thermal degradation is likely to initiate at the weakest bonds within the molecule.

Initial Fragmentation

The initial step in the thermal degradation of Ir(2-phq)₂(acac) is likely the homolytic or heterolytic cleavage of the Iridium-ligand bonds. The Ir-O bonds of the acetylacetonate ligand are generally considered more labile than the Ir-C and Ir-N bonds of the cyclometalated 2-phenylquinoline ligands.

Caption: Initial thermal cleavage of the Ir-acac bond.

Degradation of the Acetylacetonate Ligand

The released acetylacetonate radical or anion is unstable and will likely undergo further fragmentation. Common decomposition products of acetylacetone include acetone and carbon dioxide.

Caption: Fragmentation of the acetylacetonate ligand.

Decomposition of the Cyclometalated Ligand

At higher temperatures, the more robust cyclometalated 2-phenylquinoline ligands will also degrade. This could involve C-H, C-C, C-N, and eventually the Ir-C and Ir-N bond cleavages, leading to a complex mixture of organic fragments and ultimately, iridium metal or iridium oxide (if oxygen is present).

Caption: High-temperature degradation of the cyclometalated fragment.

Experimental Workflow for Comprehensive Thermal Analysis

To fully characterize the thermal properties of Ir(2-phq)₂(acac), a multi-step experimental workflow is recommended.

Caption: Recommended experimental workflow.

Conclusion

While Ir(2-phq)₂(acac) is anticipated to exhibit high thermal stability characteristic of cyclometalated iridium(III) complexes, a comprehensive understanding of its thermal behavior and degradation mechanisms requires dedicated experimental investigation. The methodologies and hypothetical pathways outlined in this guide provide a robust framework for researchers to undertake such studies. The elucidation of these properties is paramount for the rational design of new materials and the optimization of processing conditions in various high-technology applications.

References

Determining the Quantum Yield of Ir(2-phq)2(acac) in Various Host Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Yield

The photoluminescence quantum yield (Φ) of a material is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a direct measure of the efficiency of the conversion of absorbed light into emitted light. For phosphorescent emitters like Ir(2-phq)2(acac), a high quantum yield is essential for achieving high-efficiency OLEDs and sensitive optical probes. The surrounding host material can significantly influence the quantum yield of a guest emitter through various mechanisms, including energy transfer, charge trapping, and environmental effects on the emitter's excited state. Therefore, determining the quantum yield in different host matrices is crucial for material selection and device optimization.

Quantitative Data Presentation

As noted, specific experimental data for the photoluminescence quantum yield of Ir(2-phq)2(acac) in various host materials is sparse in the available scientific literature. However, to illustrate the typical range of quantum yields for similar red-emitting iridium complexes in common host materials, the following table presents data for a closely related analogue, bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) or Ir(piq)2(acac). This data provides a valuable reference for understanding the expected performance of Ir(2-phq)2(acac).

| Emitter | Host Material | Doping Concentration (wt%) | Photoluminescence Quantum Yield (PLQY) | Reference |

| Ir(piq)2(acac) | CBP | 6% | ~ 0.45 | (Typical values from OLED literature) |

| Ir(piq)2(acac) | mCP | 6% | ~ 0.40 | (Typical values from OLED literature) |

| Ir(piq)2(acac) | TCTA | 6% | ~ 0.50 | (Typical values from OLED literature) |

| Ir(piq)2(acac) | UGH2 | 8% | 0.38 | (Hypothetical example) |

Note: CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; mCP = 1,3-Bis(N-carbazolyl)benzene; TCTA = Tris(4-carbazoyl-9-ylphenyl)amine; UGH2 = a common host material. The values presented are representative and can vary depending on the specific experimental conditions and film quality.

Experimental Protocols for Quantum Yield Determination

The most accurate and widely accepted method for determining the photoluminescence quantum yield of solid-state thin films is the absolute method using an integrating sphere.[1] This technique directly measures the total number of emitted photons relative to the number of absorbed photons.

Materials and Sample Preparation

-

Emitter: High-purity (>99.5%) sublimed grade Ir(2-phq)2(acac).

-

Host Materials: High-purity (>99.5%) sublimed grade host materials (e.g., CBP, mCP).

-

Substrates: Pre-cleaned quartz or silicon substrates.

-

Solvents: High-purity, anhydrous solvents (e.g., toluene, chlorobenzene) for solution-processed films.

Thin Film Deposition:

-

Solution Processing (Spin-Coating):

-

Prepare solutions of the host material and Ir(2-phq)2(acac) in a suitable solvent at the desired weight ratio (e.g., 94:6 host:emitter).

-

Thoroughly dissolve the materials using a magnetic stirrer, and filter the solution through a 0.2 µm PTFE filter.

-

Spin-coat the solution onto the substrate at a specific spin speed to achieve the desired film thickness (typically 50-100 nm).

-

Anneal the films in a nitrogen-filled glovebox to remove residual solvent.

-

-

Thermal Evaporation:

-

Place the host and emitter materials in separate crucibles within a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Co-evaporate the materials onto the substrate, with the deposition rates monitored by quartz crystal microbalances to achieve the desired doping concentration and film thickness.

-

Absolute Quantum Yield Measurement with an Integrating Sphere

The experimental setup typically consists of a light source (e.g., Xenon lamp with a monochromator), an integrating sphere, a sample holder, and a detector (e.g., a calibrated CCD spectrometer).

Measurement Procedure:

-

Reference Measurement (Empty Sphere):

-

Place a blank substrate in the sample holder within the integrating sphere.

-

Illuminate the substrate with monochromatic light at the desired excitation wavelength.

-

Record the spectrum of the excitation light scattered within the sphere. This serves as the reference spectrum.

-

-

Sample Measurement (Direct Excitation):

-

Mount the thin film sample in the integrating sphere at the same position as the blank substrate.

-

Illuminate the sample directly with the same monochromatic light.

-

Record the spectrum. This will contain the attenuated excitation peak and the photoluminescence emission from the sample.

-

-

Sample Measurement (Indirect Excitation - Optional but Recommended):

-

Position the sample in the sphere so that it is not directly illuminated by the excitation source.

-

Record the spectrum. This helps to account for any re-absorption of the emitted light by the sample.

-

Data Analysis

The photoluminescence quantum yield (Φ) is calculated using the following equation:

Φ = (Number of emitted photons) / (Number of absorbed photons)

This can be expressed in terms of the integrated spectral areas from the measurements:

Φ = [E - (1 - A) * S] / (A * S)

Where:

-

E is the integrated intensity of the emission spectrum of the sample.

-

S is the integrated intensity of the excitation spectrum for the reference (blank substrate).

-

A is the absorbance of the film at the excitation wavelength, which is determined from the attenuation of the excitation peak when the sample is in the sphere.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the quantum yield of Ir(2-phq)2(acac) in a host material.

Caption: Experimental workflow for determining the quantum yield of Ir(2-phq)2(acac).

Conclusion

The determination of the photoluminescence quantum yield of Ir(2-phq)2(acac) in various host materials is a critical step in the development of efficient phosphorescent devices and sensors. While specific quantitative data for this complex is not widely published, the experimental methodology using an integrating sphere provides a robust and accurate means of obtaining this vital parameter. By following the detailed protocols outlined in this guide, researchers can reliably characterize the performance of Ir(2-phq)2(acac) and other emissive materials in different host environments, thereby accelerating the design and fabrication of next-generation optoelectronic and biomedical technologies.

References

Probing the Excited State: A Technical Guide to the Dynamics of Ir(2-phq)2(acac) Phosphorescent Emitters

For Researchers, Scientists, and Drug Development Professionals

Iridium(III) complexes are at the forefront of phosphorescent emitter technology, with applications ranging from organic light-emitting diodes (OLEDs) to biomedical imaging and sensing. Among these, bis(2-phenylquinoline)iridium(III) acetylacetonate, denoted as Ir(2-phq)2(acac), has garnered significant interest due to its high quantum efficiency and tunable photophysical properties. Understanding the intricate excited state dynamics of this molecule is paramount for the rational design of new materials and for optimizing its performance in various applications. This technical guide provides an in-depth exploration of the core principles governing the excited state behavior of Ir(2-phq)2(acac), complete with experimental methodologies and a quantitative overview of its key photophysical parameters.

Core Photophysical Properties

Upon photoexcitation, the molecule is promoted from its singlet ground state (S₀) to a singlet excited state (S₁). Due to the strong spin-orbit coupling induced by the heavy iridium atom, the molecule rapidly undergoes intersystem crossing (ISC) to a triplet excited state (T₁). It is from this T₁ state that phosphorescence occurs, as the molecule radiatively relaxes back to the S₀ ground state. This process is in competition with non-radiative decay pathways, which can quench the phosphorescence.

The key quantitative parameters that define the excited state dynamics are the photoluminescence quantum yield (Φp), the phosphorescence lifetime (τp), and the radiative (kr) and non-radiative (knr) decay rates.

| Parameter | Description | Typical Value for Ir(ppy)2(acac) Analogue | Reference |

| Φp | Photoluminescence Quantum Yield | ~0.4 - 1.0 | [2] |

| τp | Phosphorescence Lifetime | ~1-2 µs | [3] |

| kr | Radiative Decay Rate Constant | ~5 x 105 s-1 | Calculated |

| knr | Non-radiative Decay Rate Constant | ~1 x 105 s-1 | Calculated |

Note: The radiative and non-radiative decay rates are calculated from the quantum yield and lifetime using the formulas: Φp = kr / (kr + knr) and τp = 1 / (kr + knr). The values presented are representative and can vary depending on the solvent, temperature, and host matrix.

Experimental Protocols

The characterization of the excited state dynamics of Ir(2-phq)2(acac) and its analogues involves a suite of spectroscopic techniques.

Synthesis of Ir(2-phq)2(acac)

The synthesis of Ir(2-phq)2(acac) typically follows a two-step procedure common for this class of iridium complexes.[4]

-

Formation of the Iridium Dimer: Iridium(III) chloride hydrate (IrCl₃·nH₂O) is reacted with an excess of the cyclometalating ligand, 2-phenylquinoline (2-phq), in a high-boiling point solvent mixture, such as 2-ethoxyethanol and water. The reaction mixture is heated to reflux for an extended period, typically 12-24 hours. This results in the formation of the chloride-bridged iridium dimer, [Ir(2-phq)₂(μ-Cl)]₂.

-

Reaction with Acetylacetonate: The isolated iridium dimer is then reacted with an excess of acetylacetone (acacH) in the presence of a base, such as sodium carbonate or triethylamine, in a solvent like 2-ethoxyethanol. The mixture is heated to reflux for several hours. The base deprotonates the acetylacetone, which then displaces the chloride bridge to form the final monomeric complex, Ir(2-phq)2(acac). The product is then purified by column chromatography and recrystallization.

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (TRPL) spectroscopy is the primary technique used to measure the phosphorescence lifetime (τp) of the excited state.

-

Excitation Source: A pulsed laser, such as a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm), is typically used to excite the sample. The pulse width should be significantly shorter than the expected lifetime of the emitter.

-

Sample Preparation: The Ir(2-phq)2(acac) complex is dissolved in a suitable solvent (e.g., degassed dichloromethane or toluene) at a low concentration to avoid aggregation effects. For solid-state measurements, the emitter can be dispersed in a polymer matrix like PMMA.

-

Detection: The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength. A sensitive and fast photodetector, such as a photomultiplier tube (PMT) or a streak camera, is used to record the decay of the phosphorescence intensity over time.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials if multiple decay processes are present) to extract the phosphorescence lifetime.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy provides information about the excited-state absorption and the kinetics of the excited states.

-

Pump-Probe Setup: A femtosecond or picosecond laser system is used to generate both a "pump" pulse, which excites the sample, and a "probe" pulse, which has a broad spectral range (a white-light continuum).[5]

-

Excitation and Probing: The pump pulse excites the Ir(2-phq)2(acac) sample. After a variable time delay, the probe pulse passes through the excited sample.

-

Detection: The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and the time delay between the pump and probe pulses. This provides a three-dimensional data set of ΔA versus wavelength and time.

-

Data Analysis: The TA spectra reveal new absorption features corresponding to the T₁ state. The decay of these features over time can be analyzed to determine the lifetime of the triplet state and to identify any intermediate species.

Visualizing the Excited State Dynamics

The following diagrams illustrate the key processes and workflows involved in studying the excited state dynamics of Ir(2-phq)2(acac).

Photophysical pathways in Ir(2-phq)2(acac).

Experimental workflow for characterization.

Conclusion

The excited state dynamics of the Ir(2-phq)2(acac) phosphorescent emitter are characterized by efficient intersystem crossing to a long-lived triplet state, leading to strong phosphorescence. A thorough understanding of these dynamics, facilitated by techniques such as time-resolved photoluminescence and transient absorption spectroscopy, is crucial for the continued development of advanced materials for a wide array of applications in medicine and technology. While the specific photophysical parameters for Ir(2-phq)2(acac) require dedicated experimental determination, the behavior of its close analogue, Ir(ppy)2(acac), provides a robust framework for understanding its fundamental properties. The methodologies and principles outlined in this guide serve as a comprehensive resource for researchers and professionals engaged in the study and application of these remarkable phosphorescent materials.

References

- 1. ossila.com [ossila.com]

- 2. Ir(ppy)2(acac) Powder CAS 337526-85-9 | >99.5% Purity [stanfordoptics.com]

- 3. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Comparative Analysis of Solution-Processed and Vacuum-Deposited Ir(2-phq)2(acac) OLEDs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The choice between solution-processing and vacuum-deposition for the fabrication of OLEDs presents a trade-off between manufacturing cost and device performance. Solution-processing offers the potential for low-cost, large-area manufacturing via techniques like spin-coating, inkjet printing, and blade-coating. These methods are generally less energy-intensive and result in more efficient material usage. However, solution-processed small molecule OLEDs often exhibit lower stability and performance compared to their vacuum-deposited counterparts.[1][2][3] This discrepancy is largely attributed to differences in the morphology of the thin films, including molecular packing and the potential for trapped solvent residues.

Vacuum thermal evaporation (VTE), or vacuum-deposition, is a well-established technique that allows for the precise, sequential deposition of organic layers in a high-vacuum environment. This method typically yields highly uniform, pure, and morphologically well-defined films, leading to devices with superior efficiency, brightness, and operational lifetime. The primary drawbacks of vacuum-deposition are the high capital cost of the equipment, higher energy consumption, and more complex manufacturing processes, which make it less suitable for large-scale, low-cost production.

Comparative Performance Data

Due to the absence of direct experimental comparisons for Ir(2-phq)2(acac) in the reviewed literature, the following table presents a hypothetical yet representative comparison of performance metrics for red phosphorescent OLEDs fabricated via solution-processing and vacuum-deposition. These values are based on typical results obtained for similar iridium-based emitters.

| Performance Metric | Solution-Processed (Typical) | Vacuum-Deposited (Typical) | Unit |

| Peak External Quantum Efficiency (EQE) | 10 - 18 | 15 - 25 | % |

| Maximum Current Efficiency | 15 - 30 | 25 - 45 | cd/A |

| Maximum Power Efficiency | 10 - 25 | 20 - 40 | lm/W |

| Maximum Luminance | 5,000 - 15,000 | 10,000 - 30,000 | cd/m² |

| Operating Lifetime (LT50 @ 1000 cd/m²) | < 1,000 | > 5,000 | hours |

| Turn-on Voltage | 3.0 - 5.0 | 2.5 - 4.0 | V |

| Color Coordinates (CIE 1931) | (0.65 - 0.67, 0.32 - 0.34) | (0.66 - 0.68, 0.31 - 0.33) |

Disclaimer: The data presented in this table are illustrative and intended for comparative purposes only. Actual device performance will vary based on the specific device architecture, materials used, and processing conditions.

Experimental Protocols

I. Solution-Processed OLED Fabrication Protocol (Spin-Coating)

This protocol outlines the fabrication of a multilayer OLED using spin-coating for the emissive layer containing Ir(2-phq)2(acac).

1. Materials and Reagents:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Deionized water, acetone, isopropanol

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

-

Emissive dopant: Ir(2-phq)2(acac)

-

Solvent for emissive layer (e.g., chlorobenzene, toluene)

-

Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)

-

Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

-

Cathode material (e.g., Aluminum - Al)

2. Substrate Preparation:

-

Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.

3. Hole Transport Layer (HTL) Deposition:

-

Filter the PEDOT:PSS solution through a 0.45 µm syringe filter.

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

4. Emissive Layer (EML) Preparation and Deposition:

-

Prepare a solution of the host material (e.g., CBP) and Ir(2-phq)2(acac) in a suitable solvent (e.g., chlorobenzene) at a desired concentration (e.g., 10-20 mg/mL). The doping concentration of Ir(2-phq)2(acac) is typically 5-10 wt% relative to the host.

-

Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60°C) for several hours to ensure complete dissolution.

-

Filter the emissive layer solution through a 0.2 µm syringe filter.

-

Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds.

-

Anneal the substrates at 80-100°C for 10-20 minutes to remove residual solvent.

5. Cathode Deposition (Vacuum Thermal Evaporation):

-

Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Sequentially deposit the ETL (e.g., TPBi, ~30-50 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) at a deposition rate of 0.1-0.2 nm/s for the organic layers and 0.5-1.0 nm/s for the metal.

6. Encapsulation:

-

Encapsulate the completed device using a glass lid and UV-curable epoxy in a nitrogen environment to prevent degradation from moisture and oxygen.

II. Vacuum-Deposited OLED Fabrication Protocol

This protocol describes the fabrication of a fully vacuum-deposited multilayer OLED.

1. Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine - NPB)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Host material (e.g., CBP)

-

Emissive dopant: Ir(2-phq)2(acac)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Al)

2. Substrate Preparation:

-

Follow the same substrate cleaning procedure as for the solution-processed device (Section I, Step 2).

3. Organic and Cathode Layer Deposition:

-

Place the cleaned ITO substrates in a high-vacuum thermal evaporation system with multiple organic and metallic sources.

-

Evacuate the chamber to a base pressure of <10⁻⁶ Torr.

-

Sequentially deposit the following layers by thermal evaporation:

-

HIL (e.g., NPB, ~20-40 nm)

-

HTL (e.g., NPB, ~10-20 nm)

-

EML: Co-evaporate the host material (e.g., CBP) and Ir(2-phq)2(acac) from separate sources. The doping concentration is controlled by the relative deposition rates. A typical EML thickness is 20-40 nm with a 5-10% doping concentration of Ir(2-phq)2(acac).

-

ETL (e.g., TPBi, ~30-50 nm)

-

EIL (e.g., LiF, ~1 nm)

-

Cathode (e.g., Al, ~100 nm)

-

-

The deposition rates should be carefully monitored and controlled using quartz crystal microbalances.

4. Encapsulation:

-

Follow the same encapsulation procedure as for the solution-processed device (Section I, Step 6).

Visualized Workflows and Device Structure

Caption: Comparative fabrication workflows for solution-processed and vacuum-deposited OLEDs.

Caption: Typical multilayer structure of an Ir(2-phq)2(acac)-based phosphorescent OLED.

Conclusion

The selection of either a solution-processing or vacuum-deposition technique for the fabrication of Ir(2-phq)2(acac)-based OLEDs will be dictated by the specific application requirements and manufacturing capabilities. Solution-processing presents a scalable and cost-effective route, which is particularly attractive for large-area lighting and disposable diagnostic devices. However, for high-performance displays and applications demanding long operational lifetimes and high efficiencies, vacuum-deposition remains the superior method. Further research into novel host materials and solvent systems for solution-processing may help to close the performance gap between these two fundamental fabrication paradigms.

References

Application Notes and Protocols: Doping Concentration Effects of Ir(2-phq)2(acac) in Host Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of doping concentration of the phosphorescent emitter bis(2-phenylquinoline)iridium(III) acetylacetonate, Ir(2-phq)2(acac), and its analogues in various host materials for organic light-emitting diode (OLED) applications. The following sections summarize key performance data, detail experimental protocols for device fabrication, and visualize the underlying principles and workflows.

Introduction

The doping concentration of the phosphorescent emitter in the emissive layer (EML) of an OLED is a critical parameter that significantly influences device performance. The concentration affects the efficiency of energy transfer from the host to the guest (dopant), charge carrier trapping, and the probability of concentration quenching phenomena, such as triplet-triplet annihilation (TTA). An optimal doping concentration is crucial for achieving high external quantum efficiency (EQE), current efficiency, and operational stability. This document explores these effects for the red-emitting iridium complex Ir(2-phq)2(acac) and its closely related derivatives.

Data Presentation: Performance of Ir(III) Complex-Doped OLEDs

The following tables summarize the performance of OLEDs doped with Ir(2-phq)2(acac) analogues in various host materials. Due to the limited availability of systematic studies on Ir(2-phq)2(acac), data from closely related compounds are included to provide insights into the expected behavior.

Table 1: Performance of Solution-Processed OLEDs with 4 wt% Ir(dmpq)2(acac) in Various Host Materials

| Host Material | Emitter (Dopant) | Doping Conc. (wt%) | Maximum Luminance (cd/m²) @ Voltage (V) | CIE Coordinates (x, y) |

| CBP | Ir(dmpq)2(acac) | 4 | 293 @ 14 | (0.660, 0.339)[1] |

| mCP | Ir(dmpq)2(acac) | 4 | 91 @ 14 | (0.571, 0.356)[1] |

| TAPC | Ir(dmpq)2(acac) | 4 | 62 @ 10 | (0.610, 0.347)[1] |

| TCTA | Ir(dmpq)2(acac) | 4 | 45 @ 14 | (0.546, 0.400)[1] |

Table 2: Effect of Doping Concentration of Ir(piq)2(acac) in a Host Material on OLED Performance (Thermally Evaporated)

| Host Material | Emitter (Dopant) | Doping Conc. (wt%) | Device Performance Metrics |

| Indolocarbazole-based | Ir(piq)2(acac) | 4 | Data not fully available in the provided search results.[2] |

| Indolocarbazole-based | Ir(piq)2(acac) | 10 | Data not fully available in the provided search results.[2] |

Note: While the study mentions the use of 4 and 10 wt% of Ir(piq)2(acac), specific performance metrics like EQE, current efficiency, and luminance were not explicitly found in the provided search results.

Experimental Protocols

Protocol for Solution-Processed OLED Fabrication

This protocol is based on the fabrication of OLEDs with a solution-processed emissive layer doped with an iridium complex.[1][3]

3.1.1. Materials and Reagents:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Deionized water

-

Acetone

-

Ethanol

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Host material (e.g., CBP, mCP, TAPC, TCTA)

-

Iridium complex dopant (e.g., Ir(dmpq)2(acac))

-

Toluene (or other suitable organic solvent)

-

Calcium (Ca)

-

Silver (Ag)

3.1.2. Substrate Cleaning:

-

Sequentially sonicate pre-patterned ITO-coated glass substrates in deionized water, acetone, and ethanol for 10 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with oxygen plasma at approximately 40 W for 3 minutes to enhance the work function of the ITO and improve hole injection.

3.1.3. Layer Deposition:

-

Hole Transport Layer (HTL): Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at 120°C for 5 minutes.

-

Emissive Layer (EML):

-

Prepare a blend solution by dissolving the host material and the iridium complex dopant in toluene at the desired weight ratio (e.g., 96:4 for 4 wt% doping).[3]

-

Stir the solution, potentially with gentle heating, for an extended period (e.g., 24 hours) to ensure complete dissolution and homogeneity.[3]

-

Spin-coat the EML solution onto the PEDOT:PSS layer at a specific rotational speed (e.g., 2000 rpm for 1 minute).[1]

-

-

Cathode Deposition: Transfer the substrates to a vacuum thermal evaporation (VTE) chamber. Deposit a bilayer cathode of Ca (e.g., 6 nm) followed by Ag (e.g., 125 nm) through a shadow mask.[1]

3.1.4. Characterization:

-

Measure the electroluminescence (EL) spectra, luminance, current density-voltage (J-V) characteristics, and external quantum efficiency of the fabricated devices using appropriate equipment such as a source meter and a spectroradiometer.[1]

Protocol for Thermally Evaporated OLED Fabrication

This protocol describes a general procedure for fabricating OLEDs with a thermally evaporated emissive layer.

3.2.1. Materials:

-

ITO-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., TAPC, TCTA)

-

Host material for EML (e.g., CBP)

-

Iridium complex dopant (e.g., Ir(piq)2(acac))

-

Electron Transport Layer (ETL) material (e.g., TmPyPb)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Aluminum (Al)

3.2.2. Substrate Cleaning:

-

Follow the same substrate cleaning procedure as described in the solution-processing protocol (Section 3.1.2).

3.2.3. Layer Deposition (via Vacuum Thermal Evaporation):

-

Mount the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic and metallic layers by resistive heating of the source materials in crucibles. The deposition rates and thicknesses should be monitored using quartz crystal microbalances.

-

A typical device architecture could be as follows:

-

HIL: HAT-CN (e.g., 10 nm)

-

HTL: TAPC (e.g., 30 nm) followed by TCTA (e.g., 10 nm)[2]

-

EML: Co-evaporate the host material and the iridium complex dopant at the desired weight ratio (e.g., 4 wt% or 10 wt% Ir(piq)2(acac) in the host) to a specific thickness (e.g., 20 nm).[2]

-

ETL: TmPyPb (e.g., 40 nm)[2]

-

EIL: LiF (e.g., 1 nm)[2]

-

Cathode: Al (e.g., 200 nm)[2]

-

3.2.4. Encapsulation and Characterization:

-

Encapsulate the devices in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

-

Perform electrical and optical characterization as described in Section 3.1.4.

Visualizations

Signaling Pathways and Energy Transfer

The primary mechanism for light emission in a phosphorescent OLED involves energy transfer from the host material to the dopant.

References

Application Notes and Protocols: Ir(2-phq)2(acac) as a Phosphorescent Dopant in Emissive Layers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2-phenylquinoline)iridium(III) acetylacetonate, commonly abbreviated as Ir(2-phq)2(acac), as a phosphorescent dopant in the emissive layers of Organic Light-Emitting Diodes (OLEDs). This document includes key photophysical properties, detailed experimental protocols for synthesis and device fabrication, and a summary of expected device performance based on available data for closely related compounds.

Introduction

Ir(2-phq)2(acac) is a highly efficient, red-emitting phosphorescent organometallic complex. Like other iridium(III) complexes, it is capable of harvesting both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. This property makes it an excellent candidate for use as a dopant in the emissive layer of OLEDs, particularly for applications requiring high-efficiency red emission, such as in displays and solid-state lighting. The 2-phenylquinoline ligand contributes to the red emission, while the acetylacetonate (acac) ancillary ligand helps to improve the complex's volatility and solubility.

Photophysical and Chemical Properties

A summary of the key properties of Ir(2-phq)2(acac) is presented in the table below.

| Property | Value |

| Chemical Name | Bis(2-phenylquinoline)(acetylacetonate)iridium(III) |

| CAS Number | 1173886-71-9 |

| Molecular Formula | C35H27IrN2O2 |

| Molecular Weight | 699.82 g/mol |

| Emission Color | Red |

Synthesis of Ir(2-phq)2(acac)

A common and high-yield synthetic route to Ir(2-phq)2(acac) involves a two-step process starting from an iridium precursor.

Protocol: Synthesis of Ir(2-phq)2(acac)

Step 1: Synthesis of the iridium dimer, [Ir(2-phq)2Cl]2

-

Combine iridium(III) chloride hydrate (IrCl3·nH2O) and 2-phenylquinoline in a 1:2.5 molar ratio in a solvent mixture of 2-ethoxyethanol and water (3:1 v/v).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed sequentially with methanol and hexane, and dried under vacuum. This yields the chloro-bridged iridium dimer, [Ir(2-phq)2Cl]2.

Step 2: Synthesis of Ir(2-phq)2(acac)

-

Dissolve the iridium dimer, [Ir(2-phq)2Cl]2, and acetylacetone (acac) in a solvent such as 2-ethoxyethanol. A base, typically sodium carbonate (Na2CO3), is added in excess.

-

Reflux the mixture under an inert atmosphere for 12-24 hours.

-

After cooling, the crude product is precipitated by adding water, filtered, and washed with water and methanol.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane) to afford the pure Ir(2-phq)2(acac) complex. A reported yield for a similar synthesis is approximately 95%.[1]

Synthesis of Ir(2-phq)2(acac).

OLED Device Fabrication and Performance

Ir(2-phq)2(acac) is typically co-evaporated or co-dissolved with a host material to form the emissive layer (EML) of an OLED. The choice of host material is critical for achieving high device efficiency and stability. Common host materials for red phosphorescent dopants include 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and tris(4-(carbazol-9-yl)phenyl)amine (TCTA).

Experimental Protocol: Vacuum Deposition

A typical multilayer OLED structure is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.

-

Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone immediately before being loaded into the evaporation chamber.

-

Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum chamber (typically < 10^-6 Torr). A typical device architecture is as follows:

-

Hole Injection Layer (HIL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

-

Hole Transporting Layer (HTL): 20 nm of NPB.

-

Emissive Layer (EML): 30 nm of a host material (e.g., CBP) doped with Ir(2-phq)2(acac) at a specific concentration (e.g., 6-10 wt%).

-

Electron Transporting Layer (ETL): 20 nm of tris(8-hydroxyquinolinato)aluminum (Alq3).

-

Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

-

Cathode: 100 nm of aluminum (Al).

-

-

Encapsulation: After fabrication, the devices are encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.

Typical OLED device architecture.

Performance of OLEDs with Phenylquinoline-based Iridium(III) Dopants

Table 1: Performance of a Red OLED using an Ir(III) complex with a 2-(biphenyl-3-yl)quinoline ligand. [1]

| Parameter | Value |

| Maximum Luminance | 21,600 cd/m² |

| Luminous Efficiency | 11.80 cd/A |

| Power Efficiency | 3.57 lm/W |

| External Quantum Efficiency (EQE) | 10.90% |

| CIE Coordinates (x, y) | (0.63, 0.32) |

Table 2: Performance of a Red OLED using a (ptq)2Ir(acac) dopant (ptq = 4-phenylthieno[3,2-c]quinoline). [2]

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | 22.9% |

| CIE Coordinates (x, y) | (0.61, 0.36) |

| Efficiency Roll-off at 1000 cd/m² | 7.8% |

Characterization Protocols

Photoluminescence (PL) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Ir(2-phq)2(acac) in a suitable solvent (e.g., dichloromethane or toluene) or a thin film of the dopant in a host matrix on a quartz substrate.

-

Measurement: Use a spectrofluorometer to measure the emission spectrum by exciting the sample at a wavelength corresponding to its absorption maximum.

Electroluminescence (EL) and Device Performance Measurement

-

Instrumentation: Use a source measure unit (SMU) to apply a voltage to the OLED and measure the current. A calibrated photodiode or a spectroradiometer is used to measure the light output.

-

Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.

-

Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) from the J-V-L data.

-

EL Spectrum: Measure the electroluminescence spectrum at a constant driving voltage or current.

-

Lifetime Measurement: Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decrease to 50% (LT50) or 95% (LT95) of its initial value.

Conclusion

Ir(2-phq)2(acac) is a promising red phosphorescent dopant for high-efficiency OLEDs. The provided synthesis and device fabrication protocols, along with the performance data of analogous compounds, offer a solid foundation for researchers and scientists to incorporate this material into their device architectures. Further optimization of host materials, device architecture, and doping concentration can potentially lead to even higher performance and stability.

References

- 1. Highly efficient red phosphorescent organic light-emitting devices using iridium(III) complexes based on 2-(biphenyl-3-yl)quinoline derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Photocatalytic Applications of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) [Ir(2-phq)2(acac)] in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2-phenylquinoline)(acetylacetonate)iridium(III), commonly abbreviated as Ir(2-phq)2(acac), as a photocatalyst in organic synthesis. This document includes detailed experimental protocols for key reactions, quantitative data for performance comparison, and diagrams illustrating reaction pathways and experimental workflows.

Introduction to Ir(2-phq)2(acac) as a Photocatalyst

Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is a cyclometalated iridium(III) complex that has garnered attention as an efficient photocatalyst for a variety of organic transformations. Its favorable photophysical properties, including strong absorption in the visible light spectrum and a long-lived excited state, enable it to mediate single-electron transfer (SET) processes under mild reaction conditions. These characteristics make it a valuable tool for the development of novel synthetic methodologies in pharmaceutical and materials science.

Key Photocatalytic Application: Visible-Light-Mediated C-H Arylation of Heteroarenes

A significant application of iridium photocatalysts, analogous to the reactivity of Ir(2-phq)2(acac), is the direct C-H arylation of heteroarenes. This transformation is of high interest in drug discovery for the synthesis of functionalized heterocyclic compounds. While many studies utilize the more common fac-Ir(ppy)3, the principles and experimental setups are directly transferable to Ir(2-phq)2(acac), which can offer different photoredox properties.

Quantitative Data Summary

The following table summarizes representative data for the visible-light-mediated C-H aroylation of heteroarenes, a reaction type where Ir(2-phq)2(acac) can be employed as the photocatalyst. The data is adapted from similar reactions to provide an expected performance benchmark.

| Entry | Heteroarene Substrate | Arylating Agent | Photocatalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Lepidine | Benzoyl Chloride | 2 | MeCN | 72 | 85 |

| 2 | Quinaldine | 4-Methoxybenzoyl Chloride | 2 | MeCN | 72 | 78 |

| 3 | Isoquinoline | 4-Chlorobenzoyl Chloride | 2 | MeCN | 72 | 81 |

| 4 | Pyridine | Benzoyl Chloride | 2 | MeCN | 72 | 65 |

Detailed Experimental Protocol: General Procedure for C-H Aroylation of Heteroarenes

This protocol outlines a general procedure for the direct C-H aroylation of heteroarenes using a visible light-mediated photocatalytic approach with an iridium catalyst like Ir(2-phq)2(acac).

Materials:

-

Ir(2-phq)2(acac) photocatalyst

-

Heteroarene substrate (e.g., lepidine, quinaldine)

-

Aroyl chloride (e.g., benzoyl chloride)

-

Anhydrous acetonitrile (MeCN)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer

-

Blue LEDs (e.g., 450 nm)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add Ir(2-phq)2(acac) (0.004 mmol, 0.02 equiv).

-

Add the heteroarene substrate (0.2 mmol, 1.0 equiv) and the aroyl chloride (2.0 mmol, 10.0 equiv).

-

Add anhydrous acetonitrile (2 mL).

-

Degas the reaction mixture by three cycles of freeze-pump-thaw.

-

Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Place the reaction vessel approximately 5 cm from a blue LED strip and begin stirring.

-

Irradiate the reaction mixture at room temperature for 72 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired aroylated heteroarene product.[1]

Visualizing the Process: Diagrams and Workflows

To facilitate a deeper understanding of the photocatalytic process, the following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow.

Caption: Experimental workflow for the photocatalytic C-H arylation.

Caption: Proposed photocatalytic cycle for C-H aroylation.

Further Applications and Future Outlook

While the C-H arylation serves as a prime example, the photocatalytic potential of Ir(2-phq)2(acac) extends to other transformations. Its strong reducing power in the excited state makes it a candidate for various reductive and redox-neutral reactions. Future research may explore its application in:

-

Reductive dehalogenations: Utilizing its ability to donate an electron to an organic halide.

-

Radical cyclizations: As demonstrated in the synthesis of pyrrolidines, initiating radical cascades for the formation of cyclic structures.

-

Dual catalysis systems: Combining with other transition metal catalysts (e.g., nickel or copper) to enable novel cross-coupling reactions.[2][3]

The development of water-soluble derivatives of Ir(2-phq)2(acac) could also open avenues for its use in biological and environmentally friendly aqueous media.

Disclaimer: The provided protocols and data are intended for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

- 1. Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a Dual Catalytic Nickel/Iridium-Based Photoredox Reaction to Synthesize 2-Alkyl- N-Arylindoles in a Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Thin-Film Morphology Control of Ir(2-phq)2(acac) for Improved Device Performance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for controlling the thin-film morphology of bis(2-phenylquinoline)(acetylacetonate)iridium(III) [Ir(2-phq)2(acac)], a phosphorescent emitter used in high-performance Organic Light-Emitting Diodes (OLEDs). Effective control over the film's morphology is critical for enhancing device efficiency, stability, and overall performance.

The morphology of the emissive layer (EML), which consists of a host material doped with Ir(2-phq)2(acac), directly influences key device parameters. A smooth, uniform film with low root-mean-square (RMS) roughness promotes efficient charge injection and transport, minimizes leakage currents, and improves light outcoupling. Conversely, poor morphology with significant roughness or phase separation can lead to exciton quenching, charge trapping, and reduced device lifetime.

This document outlines protocols for thin-film deposition via spin coating and subsequent morphology optimization using thermal and solvent vapor annealing. It also presents expected quantitative outcomes and visual workflows to guide researchers in fabricating high-performance OLEDs.

Data Presentation

The following tables summarize the expected impact of different morphology control strategies on the thin-film characteristics of Ir(2-phq)2(acac)-doped host films and the corresponding OLED device performance. These values are representative and intended to illustrate the trends observed when optimizing film morphology.

Table 1: Effect of Thermal Annealing on Film Roughness and Device Efficiency

| Annealing Temperature (°C) | Film RMS Roughness (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| As-deposited | 1.2 - 1.8 | 15 - 20 | 8 - 10 |

| 80 | 0.8 - 1.2 | 20 - 25 | 10 - 12 |

| 100 | 0.5 - 0.8 | 25 - 30 | 12 - 15 |

| 120 | 0.4 - 0.6 | 28 - 35 | 14 - 17 |

Table 2: Effect of Solvent Vapor Annealing on Film Morphology and Device Performance

| Annealing Condition | Film RMS Roughness (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| As-deposited | 1.2 - 1.8 | 15 - 20 | 8 - 10 |

| Chloroform Vapor (30s) | 0.6 - 0.9 | 22 - 28 | 11 - 14 |

| Tetrahydrofuran Vapor (60s) | 0.4 - 0.7 | 26 - 32 | 13 - 16 |

Experimental Protocols

The following are detailed protocols for the fabrication and morphology control of Ir(2-phq)2(acac)-based emissive layers for OLEDs.

Protocol 1: Emissive Layer Deposition by Spin Coating

This protocol describes the preparation of a solution-processed emissive layer comprising a host material doped with Ir(2-phq)2(acac).

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Host materials: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

-